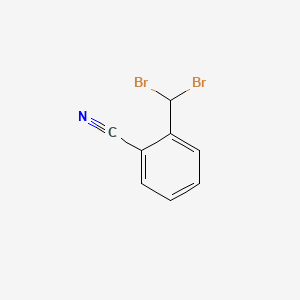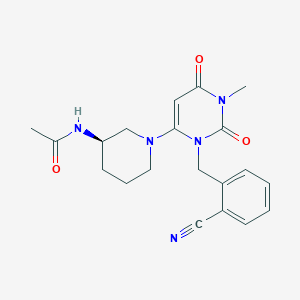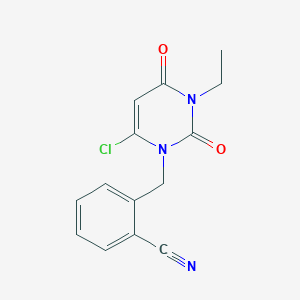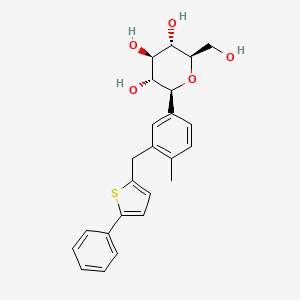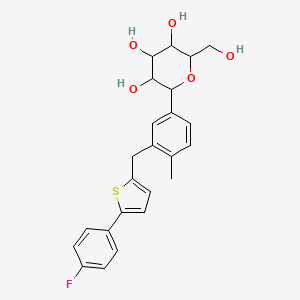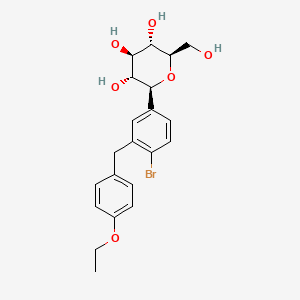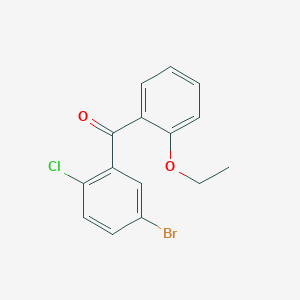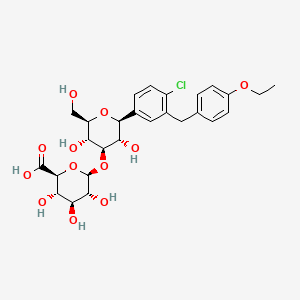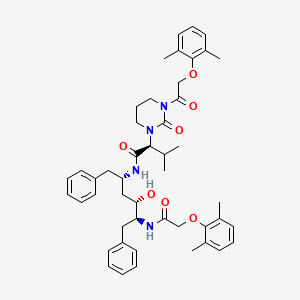
ロピナビル N-アシル
概要
説明
The compound “(alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide)” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amides, hydroxyl groups, and aromatic rings, which contribute to its unique chemical properties and reactivity.
科学的研究の応用
The compound’s unique structure and functional groups make it a valuable molecule for scientific research in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
Target of Action
Lopinavir N-acyl, also known as Lopinavir, primarily targets the HIV-1 protease , an enzyme critical for the HIV viral lifecycle . This protease is responsible for cleaving the gag-pol polyprotein, resulting in the production of immature, non-infectious viral particles .
Mode of Action
Lopinavir acts as a protease inhibitor . It contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme but which itself cannot be cleaved . This prevents the activity of the HIV-1 protease, thereby inhibiting the maturation of viral particles and halting the replication of the virus .
Biochemical Pathways
Lopinavir interferes with the HIV-1 protease enzyme , which is essential for the viral replication cycle . By inhibiting this enzyme, Lopinavir prevents the cleavage of the gag-pol polyprotein, leading to the production of immature, non-infectious viral particles . This disruption of the viral replication cycle effectively reduces the viral load and slows the progression of the disease .
Pharmacokinetics
Lopinavir is metabolized via the hepatic enzymes CYP3A4 and CYP3A5 . When co-administered with ritonavir, a potent inhibitor of the enzymes responsible for lopinavir metabolism, the plasma levels of lopinavir are significantly increased . This combination improves the antiviral activity and allows for once or twice daily dosing .
Result of Action
The inhibition of the HIV-1 protease by Lopinavir results in the production of immature, non-infectious viral particles . This leads to a reduction in the viral load and slows the progression of the disease . .
Action Environment
The efficacy and stability of Lopinavir can be influenced by various environmental factors. For instance, the presence of other medications can affect its action due to potential drug-drug interactions . Additionally, patient-related factors such as age, body weight, and the presence of liver disease can also impact the pharmacokinetics and overall effectiveness of Lopinavir .
生化学分析
Biochemical Properties
Lopinavir N-acyl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is metabolized via the hepatic enzymes CYP3A4 and CYP3A5 . The low dose of ritonavir added to other protease inhibitors takes advantage of potent inhibition of cytochrome (CYP) P450 3A4, thereby significantly increasing the plasma concentration of coadministered Lopinavir N-acyl .
Cellular Effects
Lopinavir N-acyl has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to induce S-phase arrest in cells, indicating cellular stress, cytotoxicity, and DNA damage within the cell .
Molecular Mechanism
The molecular mechanism of action of Lopinavir N-acyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Lopinavir N-acyl, like other protease inhibitors, contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme but which itself cannot be cleaved, thus preventing the activity of the HIV-1 protease .
Temporal Effects in Laboratory Settings
The effects of Lopinavir N-acyl change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of Lopinavir N-acyl vary with different dosages in animal models . Studies have shown that the lopinavir/ritonavir-treated animals had better outcomes than the untreated animals, with improved clinical scores and lower mean viral loads .
Metabolic Pathways
Lopinavir N-acyl is involved in several metabolic pathways, interacting with various enzymes or cofactors . It is metabolized via the hepatic enzymes CYP3A4 and CYP3A5 .
Transport and Distribution
Lopinavir N-acyl is transported and distributed within cells and tissues . The compound is highly bound to plasma proteins (98–99%) . Its distribution within the body is influenced by various factors, including its interaction with transporters or binding proteins .
Subcellular Localization
The subcellular localization of Lopinavir N-acyl and its effects on activity or function are crucial aspects of its biochemical properties . The compound’s localization within the cell can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of amide bonds, protection and deprotection of functional groups, and stereoselective reactions to ensure the correct configuration of chiral centers. Typical reagents used in these steps may include coupling agents like EDCI or DCC for amide bond formation, protecting groups like TBDMS for hydroxyl groups, and chiral catalysts for stereoselective reactions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like HPLC or crystallization.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Dess-Martin periodinane.
Reduction: The amide groups can be reduced to amines using reducing agents like LiAlH4.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or KMnO4.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4), or Friedel-Crafts acylation reagents (RCOCl/AlCl3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide groups would yield primary or secondary amines.
類似化合物との比較
Similar Compounds
(alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide): A similar compound with slight variations in the functional groups or stereochemistry.
®-N-((2R,4R,5R)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-2-(3-(2-(2,6-dimethylphenoxy)acetyl)-2-oxotetrahydropyrimidin-1(2H)-yl(-3-methylbutanamide): The enantiomer of the compound, which may have different biological activities or properties.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical reactivity and biological activity compared to similar compounds
特性
IUPAC Name |
(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-[3-[2-(2,6-dimethylphenoxy)acetyl]-2-oxo-1,3-diazinan-1-yl]-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H58N4O7/c1-31(2)43(51-25-15-24-50(47(51)56)42(54)30-58-45-34(5)18-14-19-35(45)6)46(55)48-38(26-36-20-9-7-10-21-36)28-40(52)39(27-37-22-11-8-12-23-37)49-41(53)29-57-44-32(3)16-13-17-33(44)4/h7-14,16-23,31,38-40,43,52H,15,24-30H2,1-6H3,(H,48,55)(H,49,53)/t38-,39-,40-,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWCOWBJLYNDGZ-PUTFYWIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCN(C4=O)C(=O)COC5=C(C=CC=C5C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCN(C4=O)C(=O)COC5=C(C=CC=C5C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H58N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943250-66-6 | |
| Record name | Lopinavir impurity, lopinavir N-acyl- [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943250666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-N-((1S,3S,4S)-1-BENZYL-4-((2-(2,6-DIMETHYLPHENOXY)ACETYL)AMINO)-3-HYDROXY-5-PHENYLPENTYL)-2-(3-(2-(2,6-DIMETHYLPHENOXY)ACETYL)-2-OXOTETRAHYDROPYRIMIDIN-1(2H)-YL)-3-METHYLBUTANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91JKZ2D33X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


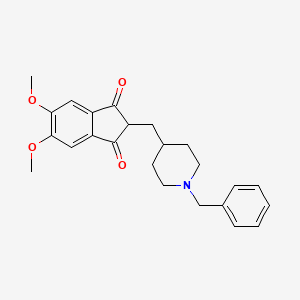
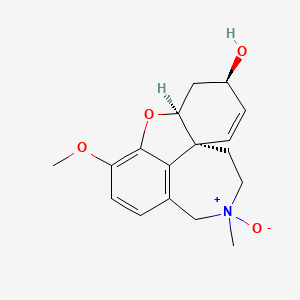
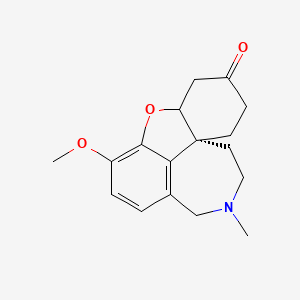
![2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B600827.png)
